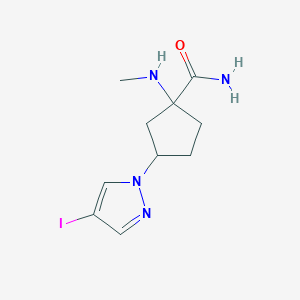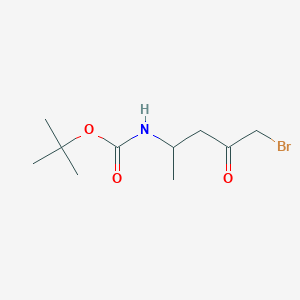
2-Bromo-1-fluoro-4-(1-methylcyclopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-fluoro-4-(1-methylcyclopropyl)benzene is an organic compound known for its diverse applications in scientific research and industry. This compound is a derivative of benzene, with a bromine atom at the second position, a fluorine atom at the first position, and a 1-methylcyclopropyl group at the fourth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-fluoro-4-(1-methylcyclopropyl)benzene typically involves the bromination and fluorination of benzene derivatives. One common method is the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-fluoro-4-(1-methylcyclopropyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of the bromine and fluorine substituents, which influence the reactivity of the benzene ring.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3).
Fluorination: Fluorine gas (F2) or other fluorinating agents.
Friedel-Crafts Alkylation: Alkylating agents such as alkyl halides in the presence of a Lewis acid catalyst (e.g., AlCl3).
Major Products Formed
Substituted Benzenes: Various substituted benzene derivatives can be formed depending on the reaction conditions and reagents used.
Cyclopropyl Derivatives: Introduction of the 1-methylcyclopropyl group leads to the formation of cyclopropyl derivatives.
Scientific Research Applications
2-Bromo-1-fluoro-4-(1-methylcyclopropyl)benzene has numerous applications in scientific research and industry:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-fluoro-4-(1-methylcyclopropyl)benzene involves its interaction with various molecular targets and pathways. The presence of the bromine and fluorine atoms, as well as the cyclopropyl group, influences its reactivity and binding affinity to different targets. The compound can undergo electrophilic aromatic substitution, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate, which then undergoes further reactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler derivative with only bromine and fluorine substituents.
1-Bromo-4-chloro-2-fluorobenzene: Contains additional chlorine substituent.
4-Bromo-1-chloro-2-(trifluoromethyl)benzene: Contains trifluoromethyl and chlorine substituents.
Uniqueness
2-Bromo-1-fluoro-4-(1-methylcyclopropyl)benzene is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C10H10BrF |
|---|---|
Molecular Weight |
229.09 g/mol |
IUPAC Name |
2-bromo-1-fluoro-4-(1-methylcyclopropyl)benzene |
InChI |
InChI=1S/C10H10BrF/c1-10(4-5-10)7-2-3-9(12)8(11)6-7/h2-3,6H,4-5H2,1H3 |
InChI Key |
OMFYJXUOCMZFRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B13478335.png)










![4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid](/img/structure/B13478404.png)
![Tert-butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13478412.png)
![1-[3-(Difluoromethoxy)-2-fluorophenyl]methanamine hydrochloride](/img/structure/B13478417.png)
